[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol
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Overview
Description
[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is a complex organic compound with a unique structure that includes a tert-butyl(dimethyl)silyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol typically involves multiple steps. One common method starts with the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride in the presence of imidazole and methylene chloride . . The final steps involve the formation of the hexahydropyrrolizin ring and the addition of the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as the use of protecting groups and selective reactions, are applicable in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted using nucleophiles like fluoride ions.
Common Reagents and Conditions
Common reagents include tert-butyl(dimethyl)silyl chloride for protection, n-butyllithium for deprotonation, and dimethylformamide for formylation . Reaction conditions often involve low temperatures and anhydrous solvents to ensure selectivity and yield.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of [cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl(dimethyl)silyl group provides stability and selectivity in these interactions, allowing for precise modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl ethers: These compounds share the tert-butyl(dimethyl)silyl group and are used as protecting groups in organic synthesis.
Hexahydropyrrolizines: Compounds with similar ring structures are used in the synthesis of natural products and pharmaceuticals.
Uniqueness
[cis-3-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol is unique due to its combination of the tert-butyl(dimethyl)silyl group and the hexahydropyrrolizin ring. This combination provides both stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C15H31NO2Si |
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Molecular Weight |
285.50 g/mol |
IUPAC Name |
[(3R,8S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol |
InChI |
InChI=1S/C15H31NO2Si/c1-14(2,3)19(4,5)18-11-13-7-9-15(12-17)8-6-10-16(13)15/h13,17H,6-12H2,1-5H3/t13-,15+/m1/s1 |
InChI Key |
UEZMBVPCOJWAER-HIFRSBDPSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CC[C@]2(N1CCC2)CO |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC2(N1CCC2)CO |
Origin of Product |
United States |
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